molecular formula C25H34BrN3O9 B14763831 Pomalidomide-PEG5-C2-Br

Pomalidomide-PEG5-C2-Br

Cat. No.: B14763831
M. Wt: 600.5 g/mol
InChI Key: PONDXMIPRZEVMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pomalidomide-PEG5-C2-Br: is a compound that combines pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and a bromine atom. This compound is primarily used in the development of proteolysis-targeting chimeras (PROTACs), which are molecules designed to target and degrade specific proteins within cells. The inclusion of the PEG linker enhances the solubility and bioavailability of the compound, making it more effective in biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-PEG5-C2-Br typically involves several steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis platforms and high-throughput screening to ensure high yield and purity .

Mechanism of Action

Pomalidomide-PEG5-C2-Br exerts its effects by recruiting the cereblon (CRBN) protein, which is part of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of target proteins. The PEG linker enhances the solubility and bioavailability of the compound, making it more effective in biological systems .

Comparison with Similar Compounds

Uniqueness: Pomalidomide-PEG5-C2-Br is unique due to its specific combination of a PEG5 linker and a bromine atom, which provides distinct chemical properties and reactivity. This makes it particularly useful in the development of PROTACs and other targeted therapies .

Properties

Molecular Formula

C25H34BrN3O9

Molecular Weight

600.5 g/mol

IUPAC Name

4-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C25H34BrN3O9/c26-6-8-34-10-12-36-14-16-38-17-15-37-13-11-35-9-7-27-19-3-1-2-18-22(19)25(33)29(24(18)32)20-4-5-21(30)28-23(20)31/h1-3,20,27H,4-17H2,(H,28,30,31)

InChI Key

PONDXMIPRZEVMT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.